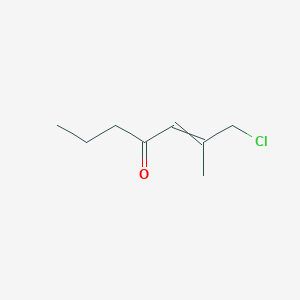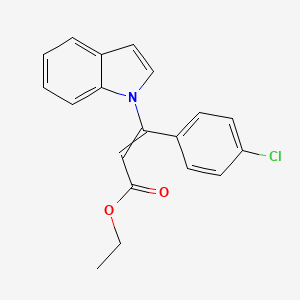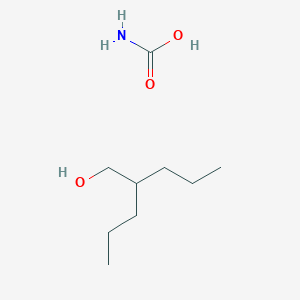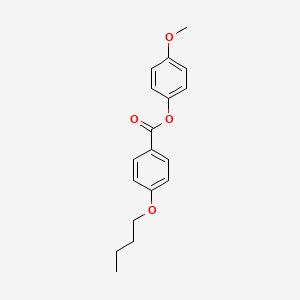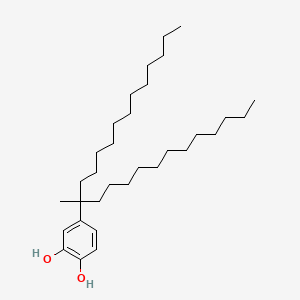
4-(13-Methylpentacosan-13-YL)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol is a chemical compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a long alkyl chain substituted at the 13th carbon position with a methyl group, making it a unique and complex molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(13-Methylpentacosan-13-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Alkyl Chain: The long alkyl chain can be synthesized through various organic reactions, such as the Wittig reaction or Grignard reaction, to introduce the methyl group at the desired position.
Attachment to Benzene Ring: The alkyl chain is then attached to the benzene ring through Friedel-Crafts alkylation, using a suitable catalyst like aluminum chloride (AlCl3).
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, such as the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(13-Methylpentacosan-13-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): A simpler dihydroxybenzene with two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol is unique due to its long alkyl chain and specific substitution pattern, which confer distinct physical and chemical properties compared to other dihydroxybenzenes.
Eigenschaften
CAS-Nummer |
60623-42-9 |
|---|---|
Molekularformel |
C32H58O2 |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
4-(13-methylpentacosan-13-yl)benzene-1,2-diol |
InChI |
InChI=1S/C32H58O2/c1-4-6-8-10-12-14-16-18-20-22-26-32(3,29-24-25-30(33)31(34)28-29)27-23-21-19-17-15-13-11-9-7-5-2/h24-25,28,33-34H,4-23,26-27H2,1-3H3 |
InChI-Schlüssel |
KBDOXUUMNKZNBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)(CCCCCCCCCCCC)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


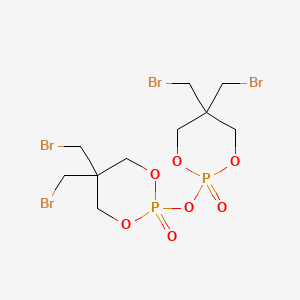

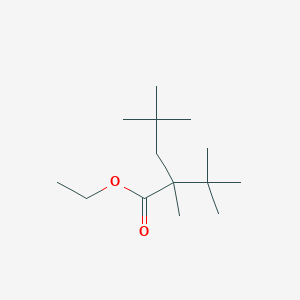
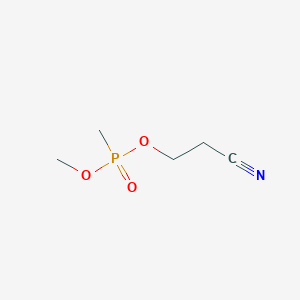
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)


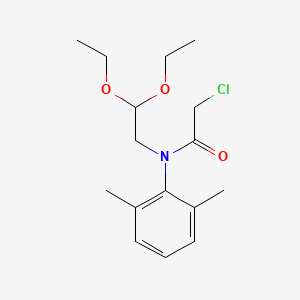
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)

